

Spectroscopic Profile of But-1-yn-1-yltrimethylsilane: A Technical Guide

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Compound of Interest

Compound Name: **But-1-yn-1-yltrimethylsilane**

Cat. No.: **B1265609**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **But-1-yn-1-yltrimethylsilane**, a valuable building block in organic synthesis. The document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of the compound, supported by experimental protocols and data presented in a clear, tabular format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following sections present the ^1H and ^{13}C NMR data for **But-1-yn-1-yltrimethylsilane**.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **But-1-yn-1-yltrimethylsilane** provides characteristic signals for the trimethylsilyl group and the butynyl chain. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Protons	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Si(CH ₃) ₃	0.15	singlet	-
CH ₃	1.15	triplet	7.6
CH ₂	2.24	quartet	7.6

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts for **But-1-yn-1-yltrimethylsilane** are assigned as follows:

Carbon Atom	Chemical Shift (δ) in ppm
Si(CH ₃) ₃	-0.6
CH ₃ -CH ₂	13.4
CH ₃ -CH ₂	14.7
C≡C-Si	82.1
C≡C-Si	108.5

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **But-1-yn-1-yltrimethylsilane** displays characteristic absorption bands for the carbon-carbon triple bond and the trimethylsilyl group.

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C≡C stretch	2174	Medium
Si-C stretch	1250, 842	Strong
C-H stretch (alkyl)	2967, 2932, 2874	Strong

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for alkynylsilanes like **But-1-yn-1-yltrimethylsilane**.

NMR Spectroscopy Protocol

Instrumentation: A standard NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used for acquiring both ^1H and ^{13}C NMR spectra.

Sample Preparation:

- Approximately 5-10 mg of **But-1-yn-1-yltrimethylsilane** is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans: 16 to 32 scans are typically sufficient.
- Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
- Spectral Width: A spectral width of approximately 10-12 ppm is set.
- Acquisition Time: An acquisition time of 3-4 seconds is employed.

^{13}C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlet peaks for each carbon.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.

- Relaxation Delay: A relaxation delay of 2-5 seconds is used.
- Spectral Width: A spectral width of approximately 200-250 ppm is set.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer software. Chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used for liquid samples like **But-1-yn-1-yltrimethylsilane**.

Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of neat **But-1-yn-1-yltrimethylsilane** directly onto the center of the ATR crystal.

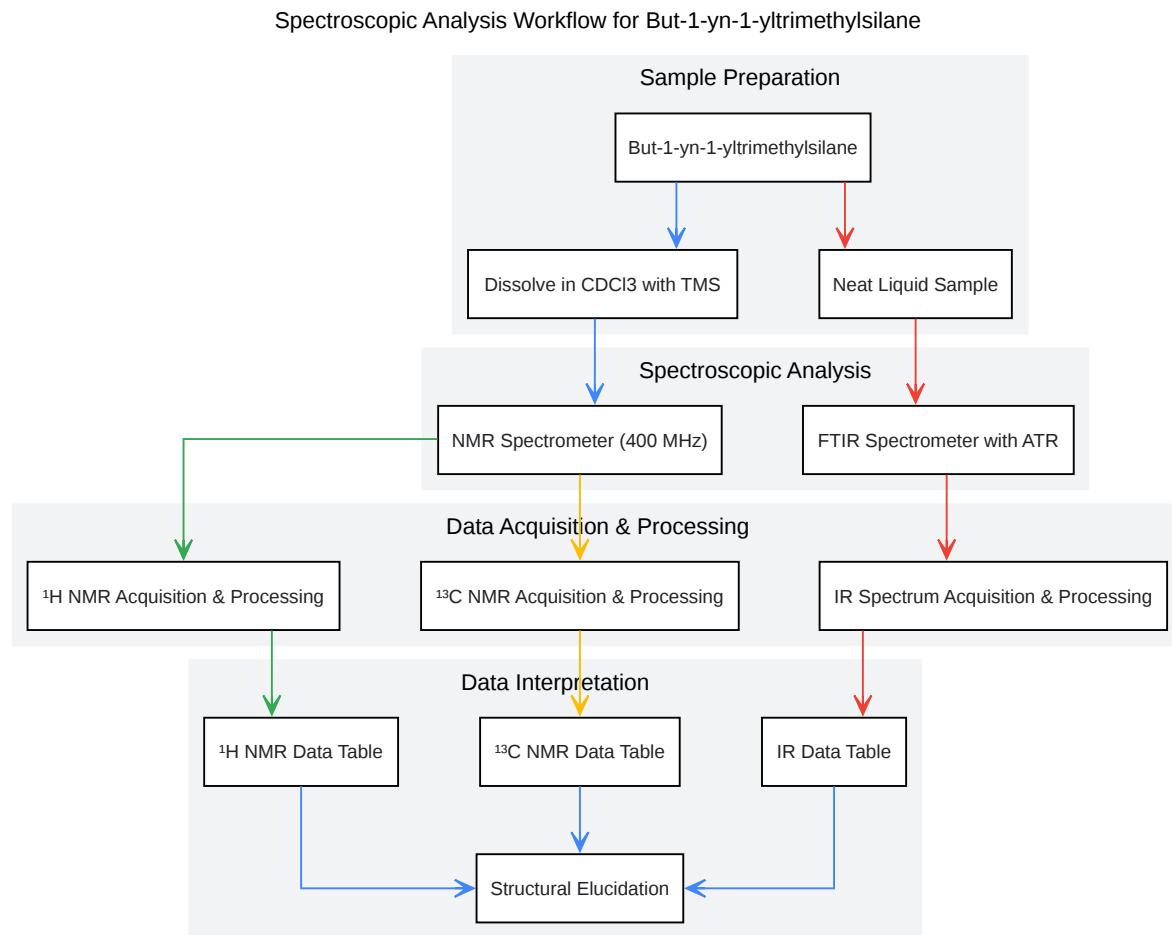
Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded. This will be automatically subtracted from the sample spectrum.
- The sample spectrum is then acquired.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is recorded over a typical mid-IR range of $4000\text{-}400\text{ cm}^{-1}$.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural correlations.



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Caption: Workflow for the spectroscopic analysis of **But-1-yn-1-yltrimethylsilane**.

Caption: Key NMR and IR correlations for **But-1-yn-1-yltrimethylsilane**.

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